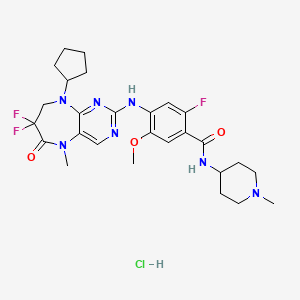
Benzyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound often synthesized for its potential applications in various scientific research fields, including chemistry, biology, and medicine. This compound's intricate structure allows it to interact with a wide range of molecular targets, making it a subject of interest for researchers exploring new therapeutic and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzyl ethers, have been shown to interact with various enzymes and receptors .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. Benzyl ethers, which are structurally similar, are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzyl ethers are known to undergo reactions at the benzylic position, which can lead to various downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route starts with the preparation of the benzyloxy and ethoxy-substituted phenyl precursors, followed by their condensation with pyrimidine derivatives under controlled temperature and pH conditions. The reaction often requires catalysts to enhance the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve scalable processes such as flow chemistry or microwave-assisted synthesis. These methods allow for the efficient production of large quantities of the compound while maintaining stringent quality control measures. Key steps include the preparation of high-purity starting materials and the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo oxidation reactions, particularly at the benzyloxy and ethoxy groups, forming quinone or carboxyl derivatives.
Reduction: The compound can also be reduced, especially at the thiocarbonyl group, to yield the corresponding tetrahydropyrimidine-5-carboxylate derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups that modify its chemical and physical properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed: The major products of these reactions often include modified pyrimidine derivatives with altered functional groups, which may exhibit different pharmacological or industrial properties.
Scientific Research Applications
Chemistry: Benzyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific molecular targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Medicine: The compound's unique structure allows it to act as a potential therapeutic agent. Researchers are exploring its efficacy in treating conditions like cancer, cardiovascular diseases, and neurodegenerative disorders due to its antioxidant and anti-inflammatory properties.
Industry: In industrial applications, this compound is used as a precursor in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer industries.
Comparison with Similar Compounds
4-(benzyloxy)-3-ethoxyphenyl derivatives
Tetrahydropyrimidine derivatives
Benzyl-substituted pyrimidines
Each of these compounds shares some structural features and reactivity profiles with Benzyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate but differs in specific functional groups, leading to unique applications and properties.
Properties
IUPAC Name |
benzyl 4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4S/c1-3-32-24-16-22(14-15-23(24)33-17-20-10-6-4-7-11-20)26-25(19(2)29-28(35)30-26)27(31)34-18-21-12-8-5-9-13-21/h4-16,26H,3,17-18H2,1-2H3,(H2,29,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZMHFJJVIYILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2499598.png)


![2-{1-[(Oxan-3-yl)methyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2499602.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)

![2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2499608.png)


![5-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2499612.png)


